molecular formula C17H17N3O4S B2689930 1,3,4-trimethyl-N-naphthalen-1-yl-2,6-dioxopyrimidine-5-sulfonamide CAS No. 893343-69-6

1,3,4-trimethyl-N-naphthalen-1-yl-2,6-dioxopyrimidine-5-sulfonamide

Cat. No.: B2689930
CAS No.: 893343-69-6
M. Wt: 359.4
InChI Key: CHLRGNWMQSYWKT-UHFFFAOYSA-N
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Description

1,3,4-trimethyl-N-naphthalen-1-yl-2,6-dioxopyrimidine-5-sulfonamide is a complex organic compound that features a naphthalene ring fused with a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,4-trimethyl-N-naphthalen-1-yl-2,6-dioxopyrimidine-5-sulfonamide typically involves multi-step organic reactions. One common route starts with the preparation of the naphthalene derivative, followed by the introduction of the pyrimidine ring through cyclization reactions. The sulfonamide group is then introduced via sulfonation reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The process would include rigorous purification steps, such as recrystallization and chromatography, to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

1,3,4-trimethyl-N-naphthalen-1-yl-2,6-dioxopyrimidine-5-sulfonamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, enabling the synthesis of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogens and nucleophiles, with conditions varying based on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

1,3,4-trimethyl-N-naphthalen-1-yl-2,6-dioxopyrimidine-5-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the development of advanced materials with specific properties, such as photochromic or fluorescent materials.

Mechanism of Action

The mechanism by which 1,3,4-trimethyl-N-naphthalen-1-yl-2,6-dioxopyrimidine-5-sulfonamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular pathways and biological responses. The exact mechanism can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Naphthopyrans: Known for their photochromic properties.

    Naphthoquinones: Known for their antimicrobial and antitumoral activities.

    Indole Derivatives: Known for their diverse biological activities.

Uniqueness

1,3,4-trimethyl-N-naphthalen-1-yl-2,6-dioxopyrimidine-5-sulfonamide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1,3,4-trimethyl-N-naphthalen-1-yl-2,6-dioxopyrimidine-5-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O4S/c1-11-15(16(21)20(3)17(22)19(11)2)25(23,24)18-14-10-6-8-12-7-4-5-9-13(12)14/h4-10,18H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHLRGNWMQSYWKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(C(=O)N1C)C)S(=O)(=O)NC2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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